molecular formula C23H24N4O3 B2940928 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide CAS No. 896355-34-3

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide

Cat. No.: B2940928
CAS No.: 896355-34-3
M. Wt: 404.47
InChI Key: QBDITWLHNKRUIW-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on novel synthetic routes and antimicrobial activities of related compounds, such as triazole derivatives and their transformations, contributes to the development of new antimicrobial agents. Studies have demonstrated the synthesis of various derivatives and their screening for antimicrobial activities, showing some compounds possess moderate to good activities against test microorganisms (Bektaş et al., 2007).

Anticonvulsant Potential

Investigations into dihydroisoquinolin derivatives containing heterocycles have shown significant anticonvulsant activity in preclinical models. This suggests that structurally similar compounds, including the quinazolinone derivatives, could be explored for their potential in treating seizure disorders (Zhang et al., 2016).

Chemical Transformations

The exploration of N-methylated alkenyloxazolium salt transformations into hydroindole and hydroisoquinoline compounds indicates a rich area of chemical synthesis and transformation, which could be relevant for the synthesis and functional modification of quinazolinone-based compounds (Wenkert et al., 2001).

Click Chemistry Applications

The development and application of click chemistry with poly(2-oxazoline)s demonstrate the potential for incorporating quinazolinone derivatives into polymers or other macromolecular structures for various applications, including drug delivery systems and material science (Luxenhofer & Jordan, 2006).

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-21(24-13-12-16-15-25-19-9-3-1-7-17(16)19)11-5-6-14-27-22(29)18-8-2-4-10-20(18)26-23(27)30/h1-4,7-10,15,25H,5-6,11-14H2,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDITWLHNKRUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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